molecular formula C16H15BrO3 B12640155 4-(Benzyloxy)-5-bromo-3-methoxy-2-methylbenzaldehyde CAS No. 919288-52-1

4-(Benzyloxy)-5-bromo-3-methoxy-2-methylbenzaldehyde

Cat. No.: B12640155
CAS No.: 919288-52-1
M. Wt: 335.19 g/mol
InChI Key: RUULCEJTOUQVBR-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-5-bromo-3-methoxy-2-methylbenzaldehyde is an organic compound with the molecular formula C15H13BrO3 It is a derivative of benzaldehyde, featuring a benzyloxy group, a bromine atom, a methoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-5-bromo-3-methoxy-2-methylbenzaldehyde typically involves multiple steps:

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol (CH3OH) and a strong base like sodium hydride (NaH).

    Benzyloxylation: The benzyloxy group can be added through a Williamson ether synthesis, where benzyl chloride (C6H5CH2Cl) reacts with the phenol derivative in the presence of a base like potassium carbonate (K2CO3).

    Formylation: The formyl group (CHO) can be introduced using a Vilsmeier-Haack reaction, where the compound reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Ammonia (NH3) or thiourea (NH2CSNH2) in ethanol.

Major Products

    Oxidation: 4-(Benzyloxy)-5-bromo-3-methoxy-2-methylbenzoic acid.

    Reduction: 4-(Benzyloxy)-5-bromo-3-methoxy-2-methylbenzyl alcohol.

    Substitution: 4-(Benzyloxy)-5-amino-3-methoxy-2-methylbenzaldehyde.

Scientific Research Applications

4-(Benzyloxy)-5-bromo-3-methoxy-2-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-bromo-3-methoxy-2-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could inhibit microbial growth by interfering with cell wall synthesis or protein function. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-3-methoxybenzaldehyde: Lacks the bromine and methyl groups, making it less reactive in certain substitution reactions.

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.

    5-Bromo-2-methoxybenzaldehyde:

Uniqueness

4-(Benzyloxy)-5-bromo-3-methoxy-2-methylbenzaldehyde is unique due to the combination of functional groups it possesses. This allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

CAS No.

919288-52-1

Molecular Formula

C16H15BrO3

Molecular Weight

335.19 g/mol

IUPAC Name

5-bromo-3-methoxy-2-methyl-4-phenylmethoxybenzaldehyde

InChI

InChI=1S/C16H15BrO3/c1-11-13(9-18)8-14(17)16(15(11)19-2)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3

InChI Key

RUULCEJTOUQVBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1C=O)Br)OCC2=CC=CC=C2)OC

Origin of Product

United States

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